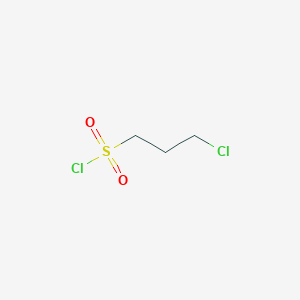

3-Chloropropanesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93777. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloropropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2O2S/c4-2-1-3-8(5,6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKDGVXBXQTHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167559 | |

| Record name | Propanesulfonyl chloride, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless to light yellow liquid; [Acros Organics MSDS] | |

| Record name | 3-Chloropropanesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1633-82-5 | |

| Record name | 3-Chloropropanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropropanesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloropropanesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanesulfonyl chloride, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropanesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROPROPANESULPHONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26KZB8ERS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of 3-Chloropropanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropanesulfonyl chloride, with the CAS number 1633-82-5, is a bifunctional organosulfur compound featuring both a reactive sulfonyl chloride group and an alkyl chloride. This unique structure makes it a valuable and versatile reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its ability to introduce the 3-chloropropanesulfonyl moiety allows for the construction of complex molecules and the modification of existing scaffolds to modulate biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and common reactions, and important safety information.

Physical and Chemical Properties

This compound is a clear, colorless to light brown liquid with a pungent odor.[1] It is soluble in common organic solvents such as dichloromethane, ethyl acetate, and hexane.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆Cl₂O₂S | [2] |

| Molecular Weight | 177.05 g/mol | [2] |

| Appearance | Clear colorless to light brown liquid | [1] |

| Boiling Point | 70 °C at 0.5 mmHg | |

| 70-73 °C at 0.1 mmHg | [3] | |

| Density | 1.456 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.489 | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Solubility | Soluble in dichloromethane, ethyl acetate, hexane | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 1633-82-5 | [2] |

| EC Number | 216-646-3 | |

| Beilstein Registry Number | 1754119 | |

| MDL Number | MFCD00007463 | |

| InChI | 1S/C3H6Cl2O2S/c4-2-1-3-8(5,6)7/h1-3H2 | |

| InChIKey | GPKDGVXBXQTHRY-UHFFFAOYSA-N | |

| SMILES | ClCCCS(Cl)(=O)=O | |

| Synonyms | γ-Chloropropanesulfonyl chloride, 1-Chloro-3-propanesulfonyl chloride, 3-Chloro-1-propanesulfonyl chloride, 3-Chloropropylsulfonyl chloride | [2] |

Chemical Reactivity and Stability

This compound is a reactive compound susceptible to nucleophilic attack at the electrophilic sulfur atom of the sulfonyl chloride group. It reacts readily with water, alcohols, and amines. The compound is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid. It is classified as a corrosive material and can cause severe skin burns and eye damage.[2]

Experimental Protocols

Synthesis of this compound from 1,3-Propanesultone

A common and efficient method for the preparation of this compound involves the reaction of 1,3-propanesultone with thionyl chloride in the presence of a catalyst such as dimethylformamide.[3]

Materials:

-

1,3-Propanesultone (122 g)

-

Thionyl chloride (130 g)

-

Methylformamide (5 mL)

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

To a mixture of 130 g of thionyl chloride and 122 g of 1,3-propanesultone at room temperature, add 5 mL of methylformamide.[3]

-

Heat the reaction mixture to approximately 60-80 °C with stirring.[3]

-

Continue heating for 3 hours, at which point the evolution of gas should cease.[3]

-

Remove the excess thionyl chloride from the reaction mixture by distillation under reduced pressure.[3]

-

The crude this compound is then purified by vacuum distillation.[3] The product is collected at a boiling point of 70-73 °C at 0.1 mmHg.[3]

General Procedure for the Synthesis of Sulfonamides

This compound readily reacts with primary and secondary amines in the presence of a base to yield the corresponding sulfonamides.

Materials:

-

This compound

-

Primary or secondary amine

-

Base (e.g., pyridine, triethylamine)

-

Aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Round-bottom flask with magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the amine in the chosen aprotic solvent in a round-bottom flask.

-

Add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the cooled amine solution with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide, which can be further purified by recrystallization or column chromatography.

General Procedure for the Synthesis of Sulfonate Esters

The reaction of this compound with alcohols in the presence of a base provides sulfonate esters.

Materials:

-

This compound

-

Alcohol

-

Base (e.g., pyridine, triethylamine)

-

Aprotic solvent (e.g., dichloromethane)

-

Round-bottom flask with magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the alcohol and the base in an aprotic solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add a solution of this compound in the same solvent dropwise with stirring.

-

Allow the reaction to proceed at low temperature or warm to room temperature as required for the specific substrate.

-

After the reaction is complete, the mixture is worked up by washing with aqueous acid (e.g., 1M HCl) to remove the base, followed by washing with water and brine.

-

The organic layer is dried, filtered, and concentrated to give the crude sulfonate ester, which can be purified by chromatography if necessary.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): A GC-MS method can be adapted from the analysis of similar compounds like 2-chloropropionyl chloride. A capillary column such as a DB-35ms can be used with a suitable temperature program. For example, an initial oven temperature of 90°C held for 5 minutes, followed by a ramp to 170°C at a rate of 9°C/minute, and held for 8 minutes. The injector and detector temperatures would typically be set around 240°C and 260°C, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three methylene groups. The methylene group adjacent to the sulfonyl chloride (at C1) would be the most deshielded, followed by the methylene group adjacent to the chlorine atom (at C3), and finally the central methylene group (at C2).

-

¹³C NMR: The carbon NMR spectrum would similarly show three signals for the three carbon atoms, with their chemical shifts influenced by the electronegativity of the adjacent heteroatoms.

Safety and Handling

This compound is a corrosive and lachrymatory substance that causes severe skin burns and eye damage.[2] It may also cause respiratory irritation. It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture.

Applications in Research and Development

This compound serves as a key building block in the synthesis of a variety of compounds with potential biological activity. Its utility has been demonstrated in the preparation of:

-

Pyrrolidine-based chiral imidazolium ionic liquids.

-

Modified polymers for selective metal ion removal.

-

Chiral sultams and sultones , which are important intermediates in asymmetric synthesis.

Its bifunctional nature allows for sequential or orthogonal reactions, providing a powerful tool for medicinal chemists and material scientists in the design and synthesis of novel molecules.

Conclusion

This compound is a highly valuable reagent for the introduction of the 3-chloropropanesulfonyl group in organic synthesis. Its physical and chemical properties, coupled with its reactivity profile, make it an important intermediate for the development of new pharmaceuticals and functional materials. Proper handling and adherence to safety protocols are crucial when working with this corrosive compound. The experimental procedures outlined in this guide provide a foundation for its synthesis and application in a research and development setting.

References

In-Depth Technical Guide to the Stability and Moisture Sensitivity of 3-Chloropropanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and moisture sensitivity of 3-chloropropanesulfonyl chloride. The information contained herein is intended to support safe handling, storage, and application of this reactive compound in research and development settings.

Executive Summary

This compound is a highly reactive chemical intermediate utilized in the synthesis of various organic molecules. Its utility is intrinsically linked to its reactivity, which also dictates its stability and handling requirements. This document details the compound's sensitivity to moisture, leading to rapid hydrolysis, and its potential for thermal decomposition. Adherence to strict handling and storage protocols is imperative to ensure the integrity of the compound and the safety of laboratory personnel.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1633-82-5 | [1] |

| Molecular Formula | C₃H₆Cl₂O₂S | [1] |

| Molecular Weight | 177.05 g/mol | [1] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 70 °C at 0.5 mmHg | |

| Density | 1.456 g/mL at 25 °C | |

| Refractive Index | n20/D 1.489 |

Moisture Sensitivity and Hydrolysis

The most significant aspect of this compound's stability is its acute sensitivity to moisture. Contact with water leads to a rapid and exothermic hydrolysis reaction.

Hydrolysis Pathway

The hydrolysis of this compound proceeds via a nucleophilic substitution reaction at the sulfonyl sulfur atom. The generally accepted mechanism for the hydrolysis of sulfonyl chlorides is a bimolecular nucleophilic substitution (SN2) mechanism. In this process, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. This reaction is often facilitated by a second water molecule acting as a general base to accept a proton. The final products of this reaction are 3-chloropropanesulfonic acid and hydrochloric acid.

Kinetics of Hydrolysis

Table 2: Representative Hydrolysis Rate Constants of Aliphatic Sulfonyl Chlorides

| Compound | Conditions | Rate Constant (k, s⁻¹) | Reference |

| Methanesulfonyl Chloride | 25 °C, water | 1.5 x 10⁻⁴ | [2] |

| Ethanesulfonyl Chloride | 25 °C, water | Data not available | |

| 1-Propanesulfonyl Chloride | Decomposes in hot water | Not specified | [3] |

The presence of the electron-withdrawing chloro group on the propyl chain of this compound is expected to slightly increase the electrophilicity of the sulfonyl sulfur, potentially leading to a faster hydrolysis rate compared to 1-propanesulfonyl chloride.

Thermal Stability and Decomposition

In addition to its moisture sensitivity, this compound can undergo thermal decomposition.

Decomposition Products

Upon heating, sulfonyl chlorides can decompose to yield sulfur dioxide, the corresponding alkyl chloride, and other byproducts. In the case of this compound, the likely primary decomposition products are sulfur dioxide and 1,3-dichloropropane. Hazardous combustion products can include carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.

Thermal Stability Data

Quantitative thermal stability data, such as a decomposition temperature determined by thermogravimetric analysis (TGA), is not available for this compound. However, for many organic compounds, a temperature corresponding to a 5% weight loss is considered the onset of decomposition. For some polymeric sulfonic acids, degradation of the sulfonic acid group, liberating SO₂, commences around 150°C. It is advisable to handle this compound at ambient or reduced temperatures to minimize the risk of thermal decomposition.

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of sulfonyl chlorides, which can be adapted for this compound.

Determination of Hydrolysis Rate by Titration

This method relies on the quantification of the hydrochloric acid produced during hydrolysis.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound.

Materials:

-

This compound

-

Acetone (or other suitable inert solvent)

-

Deionized water

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein indicator

-

Ice bath

-

Burette, pipettes, and flasks

Procedure:

-

Prepare a stock solution of this compound in a dry, inert solvent like acetone.

-

In a thermostated reaction vessel, add a known volume of deionized water.

-

Initiate the reaction by adding a small, known volume of the this compound stock solution to the water with vigorous stirring. Start a timer immediately.

-

At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold acetone.

-

Immediately titrate the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of HCl produced.

-

Continue taking samples until the reaction is complete (i.e., the titer value remains constant).

-

The pseudo-first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH at time t, and V∞ is the volume at the completion of the reaction. The slope of the resulting line will be -k.

Spectroscopic Monitoring of Hydrolysis

For sulfonyl chlorides with a suitable chromophore, UV-Vis spectroscopy can be used to monitor the disappearance of the starting material. Since aliphatic sulfonyl chlorides do not have a strong UV chromophore, this method is more applicable to aromatic sulfonyl chlorides. However, derivatization with a UV-active nucleophile could be employed for indirect monitoring. Alternatively, NMR spectroscopy can be used to monitor the disappearance of the reactant and the appearance of the product signals over time.

Handling and Storage Recommendations

Due to its high reactivity, strict protocols for the handling and storage of this compound are essential.

Table 3: Handling and Storage Guidelines

| Aspect | Recommendation |

| Handling | - Handle in a well-ventilated area, preferably in a chemical fume hood. - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. - Avoid contact with skin, eyes, and clothing. - Prevent inhalation of vapors. - Keep away from incompatible materials. |

| Storage | - Store in a tightly sealed container. - Store in a cool, dry, and well-ventilated area. - Protect from moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. - Store away from heat, sparks, and open flames. - Incompatible materials include strong oxidizing agents, strong bases, and alcohols. |

Conclusion

This compound is a valuable but highly reactive chemical. Its pronounced sensitivity to moisture necessitates careful handling and storage in anhydrous conditions to prevent hydrolysis. While specific quantitative stability data for this compound is limited, information from analogous aliphatic sulfonyl chlorides provides a basis for understanding its reactivity. The experimental protocols and handling guidelines presented in this document are intended to promote the safe and effective use of this compound in a research and development environment.

References

An In-depth Technical Guide to 3-Chloropropanesulfonyl Chloride and its Synonyms for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloropropanesulfonyl chloride, a versatile bifunctional reagent, and its primary synonyms, including gamma-Chloropropanesulfonyl Chloride. It is designed to be a core resource for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications in the synthesis of valuable intermediates for pharmaceutical research.

Chemical Identity and Physicochemical Properties

This compound is a reactive organochlorine and sulfonyl chloride compound. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a chloroalkyl chain, makes it a valuable building block in organic synthesis.

Synonyms:

-

gamma-Chloropropanesulfonyl Chloride

-

3-Chloro-1-propanesulfonyl chloride[1]

-

1-Chloro-3-propanesulfonyl chloride[1]

-

3-Chloropropylsulfonyl chloride[1]

Table 1: Physicochemical and Spectral Data for this compound

| Property | Value | Source |

| CAS Number | 1633-82-5 | |

| Molecular Formula | C₃H₆Cl₂O₂S | [1] |

| Molecular Weight | 177.05 g/mol | [1] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 70 °C at 0.5 mmHg | [2] |

| Density | 1.456 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.489 | [2] |

| InChI | InChI=1S/C3H6Cl2O2S/c4-2-1-3-8(5,6)7/h1-3H2 | [1] |

| SMILES | C(CS(=O)(=O)Cl)CCl | [1] |

| ¹H NMR (CDCl₃) | δ 3.82 (t, 2H), 3.45 (t, 2H), 2.40 (m, 2H) | Inferred from similar structures and spectral databases. |

| ¹³C NMR (CDCl₃) | δ 60.1, 42.5, 27.8 | [1] |

| IR (neat) | ν 1375 cm⁻¹ (S=O, asym), 1165 cm⁻¹ (S=O, sym) | Inferred from typical sulfonyl chloride spectra. |

| Mass Spectrum (EI) | m/z 176 (M+), 141, 112, 77, 63, 49 |

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are two detailed experimental protocols.

Experimental Protocol: Synthesis from 1,3-Propanesultone

This method involves the reaction of 1,3-propanesultone with thionyl chloride in the presence of a catalytic amount of dimethylformamide.

Materials:

-

1,3-Propanesultone (122 g, 1.0 mol)

-

Thionyl chloride (130 g, 1.1 mol), freshly distilled

-

Dimethylformamide (5 mL)

Procedure:

-

To a mixture of freshly distilled thionyl chloride (130 g) and dimethylformamide (5 mL), add 1,3-propanesultone (122 g) with rapid stirring.

-

Heat the reaction mixture to approximately 70 °C. Gas evolution should commence.

-

Maintain the reaction at 70 °C for 3 hours, or until gas evolution ceases.

-

Remove the excess thionyl chloride by vacuum distillation (water jet pump).

-

Fractionally distill the crude product under high vacuum to yield this compound.

Expected Yield: ~98%

Experimental Protocol: Synthesis from 1,3-Dichloropropane

This two-step process begins with the formation of sodium 3-chloropropanesulfonate, which is then chlorinated.

Step 1: Synthesis of Sodium 3-chloropropanesulfonate

Materials:

-

Sodium sulfite (Na₂SO₃, 466.2 g)

-

Water (912 g)

-

1,3-Dichloropropane (1631.7 g)

-

Tetrabutylammonium bromide (12.2 g)

-

Benzyltriethylammonium bromide (9.3 g)

Procedure:

-

In a 5000 mL reactor equipped with pressure and temperature monitoring, combine sodium sulfite, water, 1,3-dichloropropane, tetrabutylammonium bromide, and benzyltriethylammonium bromide.

-

Heat the mixture until the internal pressure reaches 0.2 MPa.

-

Maintain the reaction under pressure for 15 hours.

-

After cooling and releasing the pressure, distill off the water and unreacted 1,3-dichloropropane.

-

Dry the resulting product to obtain sodium 3-chloropropanesulfonate.

Step 2: Chlorination to this compound

Materials:

-

Sodium 3-chloropropanesulfonate (from Step 1)

-

Thionyl chloride or phosphorus oxychloride

-

Toluene

-

Cyclohexane

-

Triethylamine

Procedure:

-

In a 2000 mL reaction flask, add the dried product from Step 1, toluene (1016 g), cyclohexane (508 g), and triethylamine (12 g).

-

Slowly heat the mixture to 70 °C.

-

Add phosphorus oxychloride (43 g) and sulfonyl chloride (76 g).

-

Maintain the reaction at a constant temperature for 12 hours.

-

Distill off the solvents to obtain the crude product.

-

Purify by vacuum distillation at 70-80 °C and 0.08-0.1 MPa to yield the final product.

Key Reactions and Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various heterocyclic compounds, particularly sulfonamides and sultams, which are prevalent scaffolds in medicinal chemistry.

Synthesis of Sulfonamides

Sulfonamides are a critical class of compounds in drug discovery, known for their wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

This protocol describes the reaction of this compound with a substituted aniline.

Materials:

-

This compound (1.0 mmol)

-

Substituted aniline (1.0 mmol)

-

Pyridine or triethylamine (1.5 mmol)

-

Anhydrous dichloromethane (DCM, 10 mL)

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) in anhydrous DCM (5 mL).

-

Add pyridine or triethylamine (1.5 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) dropwise to the cooled amine solution.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of Sultams (Cyclic Sulfonamides)

The presence of the chloroalkyl chain in this compound allows for intramolecular cyclization to form sultams, which are important scaffolds in medicinal chemistry.

This protocol outlines the synthesis of a γ-sultam via intramolecular cyclization of an N-aryl-3-chloropropanesulfonamide.

Materials:

-

N-Aryl-3-chloropropanesulfonamide (1.0 mmol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol)

-

Anhydrous tetrahydrofuran (THF, 10 mL)

Procedure:

-

To a suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) at 0 °C, add a solution of the N-aryl-3-chloropropanesulfonamide (1.0 mmol) in anhydrous THF (5 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Application in Targeting Signaling Pathways

Sulfonamide-containing molecules are known to inhibit various signaling pathways implicated in diseases such as cancer. One such pathway is the STAT3 signaling pathway, which is often constitutively active in many human cancers.

Caption: Simplified STAT3 Signaling Pathway and Inhibition.

The diagram above illustrates a simplified representation of the STAT3 signaling pathway. Upon cytokine binding to its receptor, Janus kinases (JAKs) are activated, which in turn phosphorylate STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis. Sulfonamide-based inhibitors can interfere with this pathway, often by inhibiting STAT3 phosphorylation or dimerization, thereby preventing its downstream effects.

Experimental and Synthetic Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of a sulfonamide derivative using this compound.

Caption: General Workflow for Sulfonamide Synthesis.

This flowchart outlines the key steps in a typical laboratory synthesis of a sulfonamide from this compound and an amine. The process involves reaction setup, monitoring, workup, and purification, culminating in the characterization of the final product.

Conclusion

This compound and its synonyms are valuable and versatile reagents in the field of medicinal chemistry and drug discovery. Their ability to readily form sulfonamides and sultams provides access to a wide range of molecular scaffolds with proven biological activity. This guide has provided a detailed overview of the properties, synthesis, and key reactions of this important building block, offering a practical resource for researchers aiming to leverage its synthetic potential in the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Solubility of 3-Chloropropanesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Chloropropanesulfonyl chloride (CAS No. 1633-82-5), a key intermediate in the synthesis of various enzymatic inhibitors and chiral compounds. While specific quantitative solubility data for this compound is scarce in publicly available literature, this document compiles existing qualitative information, outlines detailed experimental protocols for solubility determination, and discusses the expected solubility behavior in various organic solvents based on general chemical principles.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in organic synthesis.

| Property | Value |

| Molecular Formula | C₃H₆Cl₂O₂S |

| Molecular Weight | 177.05 g/mol [1] |

| Appearance | Clear colorless to light yellow liquid |

| Density | 1.456 g/mL at 25 °C |

| Boiling Point | 70 °C at 0.5 mmHg |

| Refractive Index | n20/D 1.489 |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes a polar sulfonyl chloride group and a nonpolar chloropropyl chain. Based on the principle of "like dissolves like," it is expected to be soluble in a range of aprotic organic solvents.

Qualitative Solubility Data

| Solvent | Chemical Formula | Solubility |

| Dichloromethane | CH₂Cl₂ | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Soluble |

| Hexane | C₆H₁₄ | Soluble |

It is important to note that sulfonyl chlorides are a class of compounds that can have different solubilities in organic solvents.

Expected Solubility in Other Organic Solvents

-

Aprotic Polar Solvents (e.g., Acetone, Tetrahydrofuran): this compound is expected to be readily soluble in these solvents due to favorable dipole-dipole interactions.

-

Aprotic Nonpolar Solvents (e.g., Toluene, Diethyl Ether): Good solubility is also anticipated in these solvents, driven by van der Waals forces.

-

Protic Solvents (e.g., Alcohols, Water): Caution is advised with protic solvents. While some dissolution may occur, this compound is reactive towards nucleophilic solvents like alcohols and water, which can lead to solvolysis to the corresponding sulfonic acid or ester.[2] Sulfonyl chlorides are generally protected from hydrolysis by their low solubility in water.[3]

Experimental Protocols for Solubility Determination

For instances where quantitative solubility data is required, the following established methodologies can be employed.

1. Qualitative Solubility Assessment (Visual Method)

This rapid method provides a preliminary understanding of the solubility in various solvents.

Experimental Workflow:

Caption: Workflow for the visual determination of qualitative solubility.

Detailed Protocol:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the selected anhydrous organic solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by manual shaking for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

2. Quantitative Solubility Determination (Gravimetric Method)

The gravimetric or "shake-flask" method is a highly reliable technique for determining the thermodynamic solubility of a compound.[2]

Experimental Workflow:

Caption: Workflow for the gravimetric determination of quantitative solubility.

Detailed Protocol:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealable vial, ensuring undissolved solid is present to indicate saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to achieve equilibrium.

-

After agitation, allow the vial to stand at the equilibrium temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

Transfer the supernatant to a pre-weighed, dry container (e.g., a vial or evaporating dish).

-

Remove the solvent by evaporation under a gentle stream of inert gas (e.g., nitrogen) or under reduced pressure at a temperature that will not cause degradation of the compound.

-

Once the solvent is completely removed, weigh the container with the solid residue on an analytical balance.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container.

-

Express the solubility in the desired units, such as g/100 mL or mol/L.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents remains to be fully documented in scientific literature, its known qualitative solubility in dichloromethane, ethyl acetate, and hexane, combined with its chemical structure, suggests good solubility in a broad range of aprotic organic solvents. For precise quantitative measurements, the detailed experimental protocols provided in this guide offer a reliable framework for researchers and professionals in the field of drug development and chemical synthesis. It is imperative to exercise caution when using protic solvents due to the reactivity of the sulfonyl chloride functional group.

References

An In-depth Technical Guide on the Mechanism of Action of 3-Chloropropanesulfonyl Chloride in Sulfonylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropropanesulfonyl chloride is a bifunctional reagent utilized in organic synthesis for the introduction of the 3-chloropropanesulfonyl moiety onto various nucleophiles. This guide provides a detailed examination of the mechanism of action of this compound in sulfonylation reactions, with a focus on its application in the synthesis of sulfonamides and sulfonate esters. The document outlines the fundamental principles of nucleophilic substitution at the sulfonyl group, discusses the factors influencing reaction kinetics and yields, and provides representative experimental protocols. Furthermore, it explores the significance of the resulting sulfonamide functional group in drug development by illustrating its role in the inhibition of the Carbonic Anhydrase IX (CA IX) signaling pathway, a key target in cancer therapy.

Core Mechanism of Sulfonylation

The primary mechanism of action for this compound in sulfonylation reactions is a nucleophilic acyl substitution at the electrophilic sulfur atom of the sulfonyl chloride group. The potent electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly susceptible to attack by nucleophiles.

The reaction generally proceeds through a two-step addition-elimination mechanism:

-

Nucleophilic Attack: A nucleophile, typically an amine (to form a sulfonamide) or an alcohol/phenol (to form a sulfonate ester), attacks the electrophilic sulfur atom of the this compound. This leads to the formation of a transient, high-energy trigonal bipyramidal intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, and the chloride ion, being an excellent leaving group, is expelled. This step is typically rapid and irreversible, driving the reaction to completion. A base, such as pyridine or triethylamine, is often employed to neutralize the liberated hydrochloric acid (HCl).

Below is a Graphviz diagram illustrating the general mechanism for the sulfonylation of an amine.

Quantitative Data Presentation

Due to the limited availability of comprehensive quantitative data specifically for this compound in the scientific literature, the following tables present representative yields for sulfonylation reactions using analogous alkanesulfonyl and arylsulfonyl chlorides. These tables are intended to provide a comparative overview of the expected reactivity and efficiency of such reactions.

Table 1: Representative Yields of Sulfonamides from the Reaction of Sulfonyl Chlorides with Various Amines

| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) |

| p-Toluenesulfonyl chloride | Aniline | Pyridine | Dichloromethane | 95 |

| p-Toluenesulfonyl chloride | 4-Nitroaniline | Pyridine | Dichloromethane | 88 |

| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | Dichloromethane | 92 |

| Methanesulfonyl chloride | Aniline | Triethylamine | Dichloromethane | 89 |

| Methanesulfonyl chloride | Cyclohexylamine | Triethylamine | Dichloromethane | 91 |

Data compiled from analogous reactions in the literature and are intended for illustrative purposes.

Table 2: Representative Yields of Sulfonate Esters from the Reaction of Sulfonyl Chlorides with Various Alcohols and Phenols

| Sulfonyl Chloride | Alcohol/Phenol | Base | Solvent | Yield (%) |

| p-Toluenesulfonyl chloride | Phenol | Pyridine | Dichloromethane | 92 |

| p-Toluenesulfonyl chloride | 4-Nitrophenol | Pyridine | Dichloromethane | 85 |

| p-Toluenesulfonyl chloride | Ethanol | Pyridine | Dichloromethane | 88 |

| Methanesulfonyl chloride | Phenol | Triethylamine | Dichloromethane | 86 |

| Methanesulfonyl chloride | Benzyl alcohol | Triethylamine | Dichloromethane | 90 |

Data compiled from analogous reactions in the literature and are intended for illustrative purposes.

Experimental Protocols

The following are detailed, representative methodologies for the synthesis of a sulfonamide and a sulfonate ester. These protocols are based on well-established procedures for analogous sulfonyl chlorides and can be adapted for reactions with this compound.

Protocol 1: General Synthesis of N-Aryl-3-chloropropanesulfonamide

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.0 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the substituted aniline (1.0 eq) in dichloromethane, add pyridine (2.0 eq) at 0 °C under a nitrogen atmosphere.

-

Slowly add a solution of this compound (1.0 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-3-chloropropanesulfonamide.

Protocol 2: General Synthesis of Aryl-3-chloropropanesulfonate

Materials:

-

This compound (1.0 eq)

-

Substituted Phenol (1.0 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the substituted phenol (1.0 eq) in a mixture of dichloromethane and pyridine (2.0 eq) in a round-bottom flask at 0 °C.

-

To this solution, add this compound (1.0 eq) dropwise.

-

Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

-

After completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

-

The crude product can be purified by flash column chromatography or recrystallization to yield the pure aryl-3-chloropropanesulfonate.

Application in Drug Development: Inhibition of Carbonic Anhydrase IX Signaling Pathway

The sulfonamide moiety is a well-established pharmacophore in a multitude of therapeutic agents. Its prevalence is due to its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonds with biological targets. A prominent example of the therapeutic importance of sulfonamides is in the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of cancer and is associated with tumor hypoxia and acidification of the tumor microenvironment.[1][2] CA IX plays a crucial role in cancer cell survival, proliferation, and metastasis, making it a prime target for anticancer drug development.[3][4]

Mechanism of Inhibition:

Sulfonamide-based inhibitors of CA IX act by coordinating to the zinc ion in the enzyme's active site. The sulfonamide group (R-SO₂NH₂) mimics the transition state of the native substrate (carbonic acid), thereby blocking the enzyme's catalytic activity. This inhibition disrupts the pH regulation maintained by CA IX, leading to intracellular acidification and ultimately, apoptosis of the cancer cell.[5][6]

The following Graphviz diagram illustrates the signaling pathway of CA IX in a hypoxic tumor environment and the point of intervention by a sulfonamide inhibitor.

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Chloropropanesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectral data for 3-Chloropropanesulfonyl chloride (CAS No: 1633-82-5). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, structural elucidation, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to its propyl chain substituted with a chloro and a sulfonyl chloride group.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the three methylene groups in the propyl chain. The chemical shifts are influenced by the electronegativity of the adjacent chloro and sulfonyl chloride groups.

| Proton Assignment (Structure: Cl-CH₂-CH₂-CH₂-SO₂Cl) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| a (-CH₂-Cl) | 3.6 - 3.8 | Triplet | ~6-7 |

| b (-CH₂-) | 2.2 - 2.4 | Multiplet (Quintet) | ~6-7 |

| c (-CH₂-SO₂Cl) | 3.8 - 4.0 | Triplet | ~6-7 |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum of this compound will show three signals, one for each of the carbon atoms in the propyl chain. The chemical shifts are indicative of the electronic environment of each carbon.

| Carbon Assignment (Structure: Cl-CᵃH₂-CᵇH₂-CᶜH₂-SO₂Cl) | Predicted Chemical Shift (δ, ppm) |

| a (-CH₂-Cl) | 40 - 45 |

| b (-CH₂-) | 25 - 30 |

| c (-CH₂-SO₂Cl) | 60 - 65 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to the S=O and C-Cl bonds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| S=O Asymmetric Stretch | 1370 - 1390 | Strong |

| S=O Symmetric Stretch | 1170 - 1190 | Strong |

| C-H Stretch | 2850 - 3000 | Medium |

| C-H Bend | 1400 - 1475 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

| S-Cl Stretch | 400 - 600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern due to the presence of two chlorine atoms.

| Ion | m/z (Mass-to-Charge Ratio) | Relative Abundance | Interpretation |

| [M]⁺ | 176, 178, 180 | Pattern | Molecular ion with isotopic peaks for two chlorine atoms. |

| [M-Cl]⁺ | 141, 143 | Variable | Loss of a chlorine radical. |

| [M-SO₂Cl]⁺ | 77, 79 | Variable | Loss of the sulfonyl chloride group. |

| [C₃H₆Cl]⁺ | 77, 79 | Variable | Propyl chloride cation fragment. |

| [SO₂Cl]⁺ | 99, 101 | Variable | Sulfonyl chloride cation fragment. |

Experimental Protocols

The following are general methodologies for acquiring the spectral data for a liquid sample like this compound.

NMR Spectroscopy

A small amount of the liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. The spectrum is recorded on an NMR spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a high-quality spectrum. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

IR Spectroscopy

For a liquid sample, the IR spectrum can be obtained using a neat liquid film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. A background spectrum of the empty cell or clean ATR crystal is recorded first and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry

The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis. The molecules are ionized in the ion source, commonly using electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.

Structural Confirmation Workflow

The combination of NMR, IR, and MS data provides a comprehensive picture for the structural elucidation of this compound. The following diagram illustrates the logical relationship between these techniques in confirming the compound's structure.

Caption: Workflow for structural confirmation.

Methodological & Application

Application Notes and Protocols for 3-Chloropropanesulfonyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropanesulfonyl chloride (CPSC) is a versatile bifunctional reagent widely employed in organic synthesis. Its chemical structure, featuring both a reactive sulfonyl chloride and a terminal chloroalkyl group, allows for the sequential or simultaneous introduction of a sulfonyl moiety and a reactive alkylating site. This unique reactivity profile makes CPSC a valuable building block for the synthesis of a diverse range of organic molecules, including sulfonamides, sulfonate esters, and various heterocyclic compounds. These derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive molecules and their utility as intermediates in the synthesis of complex targets. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Physicochemical Properties and Safety Information

A summary of the key properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 1633-82-5[1] |

| Molecular Formula | C₃H₆Cl₂O₂S[1] |

| Molecular Weight | 177.05 g/mol [1] |

| Appearance | Clear colorless to light brown liquid |

| Boiling Point | 70 °C at 0.5 mmHg[1] |

| Density | 1.456 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.489[1] |

Safety Precautions: this compound is a corrosive and lachrymatory compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and will react with water to release hydrochloric acid.

Applications in Organic Synthesis

This compound is a key reagent in several important organic transformations:

-

Synthesis of Sulfonamides: It readily reacts with primary and secondary amines to form N-substituted-3-chloropropanesulfonamides. The sulfonamide functional group is a crucial pharmacophore in many therapeutic agents. The presence of the chloroalkyl chain offers a handle for further functionalization, such as cyclization to form heterocyclic systems.

-

Synthesis of Sulfonate Esters: The reaction of CPSC with alcohols in the presence of a base yields 3-chloropropanesulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates in multi-step syntheses.

-

Synthesis of Chiral Sultams and Sultones: CPSC is used in the generation of the corresponding sulfene, which can undergo [2+2] cycloaddition reactions with imines and glyoxylates, often in the presence of chiral catalysts, to produce enantiomerically enriched β-sultams and β-sultones. These strained heterocyclic compounds are precursors to a variety of biologically interesting molecules.[1]

-

Intermediate for Enzymatic Inhibitors: The unique reactivity of CPSC makes it a useful intermediate in the preparation of various enzymatic inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted-3-chloropropanesulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide. Aniline is used as a representative amine.

Reaction Scheme:

Materials:

-

This compound

-

Aniline

-

Pyridine (or triethylamine)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.2 eq.) to the stirred solution.

-

Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C over 20-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x volume of DCM), water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to yield the pure N-phenyl-3-chloropropanesulfonamide.

Expected Quantitative Data (Typical):

| Compound | Starting Material | Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 1a | Aniline | N-phenyl-3-chloropropanesulfonamide | 85-95 | ~7.2-7.4 (m, 5H, Ar-H), ~6.8 (br s, 1H, NH), ~3.6 (t, 2H, CH₂Cl), ~3.3 (t, 2H, SO₂CH₂), ~2.2 (quint, 2H, CH₂) | ~137, ~129, ~125, ~121, ~55, ~44, ~30 |

Protocol 2: General Synthesis of 3-Chloropropanesulfonate Esters

This protocol outlines a general procedure for the synthesis of 3-chloropropanesulfonate esters from the reaction of this compound with an alcohol. Ethanol is used as a representative alcohol.

Reaction Scheme:

Materials:

-

This compound

-

Anhydrous Ethanol

-

Pyridine (or triethylamine)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve anhydrous ethanol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the stirred solution over 20-30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up the reaction as described in Protocol 1 (steps 6-8).

-

Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the pure ethyl 3-chloropropanesulfonate.

Expected Quantitative Data (Typical):

| Compound | Starting Material | Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2a | Ethanol | Ethyl 3-chloropropanesulfonate | 80-90 | ~4.3 (q, 2H, OCH₂), ~3.7 (t, 2H, CH₂Cl), ~3.4 (t, 2H, SO₂CH₂), ~2.3 (quint, 2H, CH₂), ~1.4 (t, 3H, CH₃) | ~67, ~52, ~43, ~29, ~15 |

Advanced Application: Enantioselective Synthesis of β-Sultams

A significant application of this compound is in the synthesis of chiral β-sultams. This involves the in-situ generation of a sulfene, which then undergoes a [2+2] cycloaddition with a chiral imine, often catalyzed by a chiral Lewis base.

Reaction Pathway and Experimental Workflow:

The following diagram illustrates the general workflow for the synthesis of a sulfonamide, which is a precursor to many of the advanced applications.

References

synthesis of sulfonate esters using 3-Chloropropanesulfonyl chloride and alcohols

Application Note APN-SULF-001

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of sulfonate esters from the reaction of 3-chloropropanesulfonyl chloride with a range of alcohols. Sulfonate esters are crucial intermediates in organic synthesis and drug development, serving as excellent leaving groups for nucleophilic substitution and elimination reactions. The resulting 3-chloropropyl sulfonate esters are versatile bifunctional molecules, possessing both a reactive sulfonate ester and a terminal alkyl chloride. This dual functionality makes them valuable building blocks for the synthesis of complex molecules, including linkers, probes, and various pharmaceutical intermediates. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The conversion of alcohols into sulfonate esters is a fundamental transformation in organic chemistry.[1][2] This reaction enhances the leaving group ability of the hydroxyl group, transforming it from a poor leaving group (hydroxide ion) into a much more stable sulfonate anion.[1][3] Common sulfonylating agents include p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl).[4]

This note focuses on the use of this compound, which yields 3-chloropropyl sulfonate esters. These products are of particular interest as they are bifunctional reagents. They contain a highly reactive sulfonate ester moiety, ideal for substitution reactions, and a less reactive primary alkyl chloride at the terminus of the propyl chain. This differential reactivity allows for sequential, selective modifications at two different sites, a valuable strategy in the synthesis of complex molecular architectures.

General Reaction and Mechanism

The synthesis of sulfonate esters from alcohols and sulfonyl chlorides proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride.[2] This reaction displaces the chloride ion. A non-nucleophilic base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1] The reaction is generally carried out in an aprotic solvent like dichloromethane (DCM) at cool temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

The overall transformation is shown below:

Caption: General reaction scheme for the sulfonylation of an alcohol.

Experimental Protocols

This section provides a general, detailed protocol for the synthesis of 3-chloropropyl sulfonate esters. Safety precautions should always be observed. This compound is corrosive and reacts with water; handle it in a fume hood with appropriate personal protective equipment (PPE).[5]

Materials and Equipment

-

Alcohol (substrate)

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (Et₃N)

-

Deionized water

-

1 M Hydrochloric acid (HCl), cold

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated brine (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (if necessary)

General Synthetic Protocol

The following workflow illustrates the key steps in the synthesis and purification process.

Caption: Experimental workflow for the synthesis of sulfonate esters.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the alcohol (1.0 eq.). Dissolve the alcohol in anhydrous DCM (approx. 0.1–0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Base: Add pyridine or triethylamine (1.2–1.5 eq.) dropwise to the stirred solution.

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1–1.2 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash successively with cold 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and finally with saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography if necessary, typically using a solvent system such as ethyl acetate/hexanes.

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of 3-chloropropyl sulfonate esters from various types of alcohols. While specific literature data for a wide range of alcohols with this compound is sparse, these values are based on typical outcomes for sulfonylation reactions.

| Entry | Alcohol Substrate | Type | Base (eq.) | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Butanol | Primary | Pyridine (1.2) | 0 → RT | 3 | 85-95 |

| 2 | Benzyl Alcohol | Primary | Triethylamine (1.5) | 0 → RT | 2 | 90-98 |

| 3 | 2-Pentanol | Secondary | Pyridine (1.5) | 0 → RT | 6 | 70-85 |

| 4 | Cyclohexanol | Secondary | Pyridine (1.5) | RT | 8 | 75-85 |

| 5 | Phenol | Phenolic | Triethylamine (1.5) | 0 → RT | 4 | 80-90 |

| 6 | 4-Methoxyphenol | Phenolic | Triethylamine (1.5) | 0 → RT | 3 | 88-96 |

Note: Yields are estimates based on general sulfonylation reactions and may vary based on specific experimental conditions and purification efficiency.

Applications in Drug Development

The 3-chloropropyl sulfonate esters synthesized via this protocol are valuable bifunctional intermediates for drug discovery and development. Their utility stems from the two distinct reactive sites.

Caption: Bifunctional reactivity of 3-chloropropyl sulfonate esters.

-

Linker Synthesis: These molecules can act as precursors for bifunctional linkers used in creating antibody-drug conjugates (ADCs) or PROTACs. The sulfonate can be displaced by one nucleophile (e.g., a connection point to a targeting moiety), and the alkyl chloride can react with a second nucleophile (e.g., a connection point to a payload drug) under different conditions.

-

Prodrug Design: The sulfonate group can be attached to a drug molecule containing a hydroxyl group, temporarily masking it. The terminal chloride provides a handle for further modification, for example, to attach a solubilizing group or a targeting ligand.[6]

-

Synthesis of Heterocycles: The 3-carbon chain with reactive ends is ideal for annulation reactions to form cyclic structures, which are common scaffolds in medicinal chemistry. For instance, intramolecular cyclization following a cross-coupling reaction can be used to synthesize tetrahydroquinolines.[7][8]

-

Fragment-Based Drug Discovery: As a bifunctional fragment, it can be used to probe binding pockets of proteins, with each end capable of forming different types of interactions or serving as an attachment point for further fragment elaboration.

The use of sulfonate esters is a well-established strategy in pharmaceutical development, although care must be taken to control for potentially genotoxic sulfonate ester impurities in final active pharmaceutical ingredients (APIs).[9][10]

Disclaimer: This document is intended for informational purposes for trained research professionals. All procedures should be carried out with appropriate safety precautions in a controlled laboratory setting.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. 3-Chloropropylbis(catecholato)silicate as a Bifunctional Reagent for the One-Pot Synthesis of Tetrahydroquinolines from o-Bromosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enovatia.com [enovatia.com]

Application Notes: 3-Chloropropanesulfonyl Chloride in the Synthesis of Enzymatic Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 3-chloropropanesulfonyl chloride as a versatile intermediate in the synthesis of sulfonamide-based enzymatic inhibitors. The following sections provide an overview of its application, protocols for inhibitor synthesis, and the biological context of the targeted enzymes.

Introduction

This compound is a reactive chemical intermediate employed in the synthesis of various organic molecules, including a range of enzymatic inhibitors. Its utility lies in the presence of a reactive sulfonyl chloride group (-SO₂Cl) and a chloroalkyl chain. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages, a common scaffold in many clinically important drugs. The chloroalkyl chain offers a site for further chemical modification or can contribute to the inhibitor's interaction with the target enzyme. Sulfonamides derived from this intermediate have shown potential in inhibiting key enzymes such as carbonic anhydrases, lipoxygenases, and cholinesterases.

Synthesis of Sulfonamide-Based Inhibitors

The core reaction for synthesizing enzymatic inhibitors using this compound is the sulfonylation of an amine. This reaction is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride.

General Experimental Protocol: Synthesis of N-Substituted 3-Chloropropanesulfonamides

This protocol outlines a general procedure for the synthesis of sulfonamide derivatives from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Pyridine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1N solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) and a suitable base (1.1-1.5 equivalents) in an anhydrous aprotic solvent.

-

Cool the mixture to 0 °C using an ice bath.

-

Dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution via a dropping funnel over a period of 15-30 minutes with continuous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-24 hours. The reaction progress should be monitored by TLC.

-

Upon completion, quench the reaction by adding water or a 1N HCl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 3-chloropropanesulfonamide.

Expected Yield: The yield of the final product can vary significantly depending on the specific amine used and the reaction conditions but typically ranges from 60% to 95%.

Target Enzymes and Signaling Pathways

Sulfonamide-based inhibitors synthesized from this compound can target a variety of enzymes involved in diverse physiological and pathological processes.

Carbonic Anhydrases

Function: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[1][2][3] This reaction is fundamental to numerous physiological processes, including pH homeostasis, CO₂ transport, and ion exchange.[1][2][3]

Clinical Relevance: Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, edema, and certain types of cancer.

Signaling Pathway: The primary role of carbonic anhydrase is in maintaining pH balance through the production of bicarbonate, which is a key component of the body's buffering system.

Lipoxygenases

Function: Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators like leukotrienes and lipoxins.[4][5][6]

Clinical Relevance: These lipid mediators are involved in inflammatory responses.[4] Therefore, LOX inhibitors are being investigated as potential anti-inflammatory drugs.

Signaling Pathway: The lipoxygenase pathway is a key branch of the arachidonic acid cascade, which is initiated by the release of arachidonic acid from cell membranes.

Butyrylcholinesterase

Function: Butyrylcholinesterase (BChE) is a serine hydrolase that, along with acetylcholinesterase (AChE), is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[7][8][9] While AChE is the primary enzyme for this function at synaptic clefts, BChE plays a significant role in hydrolyzing ACh in plasma and other tissues.[7][8][9]

Clinical Relevance: In conditions like Alzheimer's disease, where AChE activity is reduced, BChE becomes a more significant contributor to ACh hydrolysis.[10] Therefore, BChE inhibitors are of interest for increasing acetylcholine levels in the brain to improve cognitive function.

Signaling Pathway: BChE's primary signaling role is the termination of cholinergic neurotransmission by breaking down acetylcholine.

Quantitative Data